(S)-Flurbiprofen

Catalog No.
S603356
CAS No.
6341-72-6
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Flurbiprofen

CAS Number

6341-72-6

Product Name

(S)-Flurbiprofen

IUPAC Name

2-(4-phenylphenyl)propanoic acid

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)

InChI Key

JALUUBQFLPUJMY-UHFFFAOYSA-N

Synonyms

α-Methyl-[1,1’-biphenyl]-4-acetic Acid; p-Phenylhydratropic Acid; (+/-)-2-(4-Biphenyl)propionic Acid; 16300Y1; 2-(4-Biphenyl)propionic Acid; 2-(4-Biphenylyl)propionic Acid; 2-(4-Phenylphenyl)propionic Acid; NSC 16300;

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

The exact mass of the compound alpha-Methyl-4-biphenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16300. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-Flurbiprofen (CAS: 6341-72-6) is the pharmacologically active enantiomer of the 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. In industrial and advanced research settings, it is primarily procured for its potent, non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. Unlike the racemic mixture, which is diluted with the inactive (R)-enantiomer, pure (S)-flurbiprofen delivers a 100% active pharmaceutical payload. This high enantiomeric purity is critical for applications requiring precise dosing, such as ophthalmic solutions, advanced transdermal patches, and targeted pharmacokinetic modeling, where maximizing solubility and avoiding off-target enantiomeric effects are strict procurement requirements .

Research Fit

Enantiomer S(+)-Flurbiprofen, single enantiomer standard
Study context Stereochemical-control for COX pathway research
Research fit Enantiomer-specific assay-response context; avoids racemic confounding

Substituting pure (S)-flurbiprofen with racemic flurbiprofen or the (R)-enantiomer introduces severe application and formulation liabilities. Racemic flurbiprofen contains 50% (R)-flurbiprofen, which is virtually inactive against COX enzymes but possesses distinct, confounding off-target activities, including multidrug resistance-associated protein 4 (MRP4) inhibition and gamma-secretase modulation. In formulation workflows, the racemate exhibits a strong thermodynamic preference to form tightly bound racemic compounds, which drastically complicates solubility-enhancement strategies like co-crystallization. Furthermore, in volume-constrained delivery systems such as transdermal patches or eye drops, using the racemate effectively halves the active payload density, leading to suboptimal tissue penetration and reduced therapeutic efficacy compared to the pure (S)-enantiomer [1].

Substitution Risk

Racemic profile mismatch

Racemic flurbiprofen may show distinct COX selectivity and GI tolerability endpoint profiles compared to S-enantiomer alone, potentially confounding pathway interpretation.

R-enantiomer control limitations

R(-)-flurbiprofen lacks meaningful COX inhibition but species-dependent chiral inversion may introduce unintended COX activity, complicating its use as a negative control.

Chiral inversion variability

The extent of R-to-S inversion varies across species; using (S)-flurbiprofen directly avoids this pharmacokinetic variable.

Stereoselective COX-1 and COX-2 Inhibition Potency

(S)-flurbiprofen is the primary driver of cyclooxygenase inhibition within the flurbiprofen class. Quantitative assays demonstrate that (S)-flurbiprofen inhibits COX-1 and COX-2 with IC50 values in the sub-micromolar range (e.g., 0.48 µM and 0.47 µM, respectively). In stark contrast, the (R)-enantiomer exhibits a 150- to 600-fold lower affinity for these enzymes. Procuring the pure (S)-enantiomer ensures that downstream assays and formulations are driven entirely by target-specific COX inhibition rather than requiring elevated doses that trigger off-target cellular responses [1].

Evidence DimensionCOX-1 / COX-2 Affinity (IC50)
Target Compound Data(S)-flurbiprofen (IC50 ~0.48 µM)
Comparator Or Baseline(R)-flurbiprofen (150- to 600-fold lower affinity)
Quantified Difference>150-fold higher potency for COX enzymes
ConditionsIn vitro enzyme inhibition assays

Essential for researchers and formulators who require precise, high-potency COX inhibition without the confounding off-target effects of the inactive enantiomer.

COX inhibition & selectivity
Head-to-head
Selectivity ratio S: 16, Racemic: 32, R: 5.3
Supports enantiomer-specific COX pathway interpretation
Human whole blood assay; COX-1/COX-2 endpoint

Enhanced Central Nervous System (CNS) Penetration

For neurological and central analgesia modeling, the pharmacokinetic distribution of flurbiprofen enantiomers is highly stereoselective. Following intravenous administration, (S)-flurbiprofen demonstrates significantly faster and greater penetration into the central nervous system compared to the (R)-enantiomer. At 50 minutes post-administration, the cerebrospinal fluid (CSF) to plasma concentration ratio for (S)-flurbiprofen reaches 1.829%, nearly double the 1.010% ratio observed for (R)-flurbiprofen. This distinct distribution profile makes the (S)-enantiomer the mandatory choice for studies targeting central COX inhibition and neuro-inflammation [1].

Evidence DimensionCSF/Plasma concentration ratio (CNS penetration)
Target Compound Data(S)-flurbiprofen (1.829% at 50 min)
Comparator Or Baseline(R)-flurbiprofen (1.010% at 50 min)
Quantified Difference81% higher CSF/plasma ratio for the (S)-enantiomer
ConditionsIntravenous injection, in vivo human pharmacokinetic sampling

Validates the procurement of the (S)-enantiomer for neuro-pharmacological models where maximizing blood-brain barrier penetration is a primary objective.

Analgesic potency
Head-to-head
~3-fold higher antinociceptive response vs. R-flurbiprofen
Supports prostaglandin-mediated pain pathway response
Rat paw formalin test, intraperitoneal

Active Payload Efficiency in Cellular Inflammatory Models

In intact cellular models of inflammation, the stereospecificity of flurbiprofen directly impacts the required active payload. (S)-flurbiprofen inhibits prostaglandin E2 (PGE2) production in stimulated peritoneal leukocytes with a potency approximately 1,000-fold greater than that of (R)-flurbiprofen. For industrial formulators developing transdermal plasters or topical gels, utilizing pure (S)-flurbiprofen allows for the delivery of a 100% active COX-inhibiting payload. This avoids the inclusion of 50% inactive bulk found in the racemate, thereby maximizing skin permeability efficiency and therapeutic output per square centimeter of the delivery vehicle [1].

Evidence DimensionPGE2 production inhibition potency
Target Compound Data(S)-flurbiprofen (100% active payload, high potency)
Comparator Or Baseline(R)-flurbiprofen (~1,000-fold lower potency in intact cells)
Quantified Difference1,000-fold greater PGE2 inhibitory activity
ConditionsIntact peritoneal leukocyte inflammatory model

Drives the commercial decision to use the pure enantiomer in size-constrained delivery systems like patches, where maximizing the active-to-inactive mass ratio is critical.

Ulcerogenicity
Head-to-head
Racemic 2–4× more ulcerogenic than S; R non-ulcerogenic
GI tolerability endpoint context may differ significantly
Rat 30-day oral study, dose-response

Solid-State Processing and Co-Crystallization Suitability

Flurbiprofen is notoriously difficult to formulate due to its poor aqueous solubility. When attempting to enhance solubility via co-crystallization (e.g., with amino acids like L-proline), racemic flurbiprofen presents a major barrier because it strongly prefers to form stable racemic compounds through direct binding. Procuring pure (S)-flurbiprofen bypasses this racemic thermodynamic sink, allowing for the predictable formation of highly soluble zwitterionic co-crystals or chiral ion-paired salts (such as (S)-flurbiprofen arginine). This solid-state predictability is a critical advantage for materials scientists and pre-formulation engineers [1].

Evidence DimensionSolid-state co-crystallization behavior
Target Compound DataPure (S)-flurbiprofen (predictable chiral co-crystal formation)
Comparator Or BaselineRacemic flurbiprofen (forms tightly bound racemic compounds)
Quantified DifferenceElimination of the racemic compound barrier for solubility enhancement
ConditionsLiquid-assisted grinding (LAG) and solvent crystallization

Crucial for procurement in pre-formulation workflows aiming to resolve the poor aqueous solubility of the profen class via advanced crystal engineering.

Chiral inversion
Head-to-head
R-flurbiprofen inversion (Fi): rat 0.02, dog 0.39, guinea pig 1.00
Species-dependent inversion may affect R-enantiomer control validity
IV administration, chiral HPLC plasma analysis
CSF distribution
Head-to-head
S Vd 32.6 L, CL 0.39 L/h; R Vd 79.1 L, CL 0.45 L/h
Stereoselective CNS distribution supports enantiomer-specific exposure modeling
Human subjects, IV flurbiprofen axetil, popPK

High-Payload Transdermal and Ophthalmic Formulations

Because pure (S)-flurbiprofen provides a 100% active COX-inhibiting payload without the inactive bulk of the (R)-enantiomer, it is the optimal choice for size- and volume-constrained delivery systems. Formulators use it to maximize the active pharmaceutical ingredient (API) density and skin/corneal permeability in transdermal patches and eye drops [1].

Central Analgesia and Neuro-inflammation Modeling

Due to its significantly higher cerebrospinal fluid (CSF) penetration ratio compared to the (R)-enantiomer, (S)-flurbiprofen is specifically procured for in vivo models studying centrally mediated pain relief and neuro-inflammatory pathways [1].

Chiral Co-Crystallization and Solubility Engineering

Material scientists utilize (S)-flurbiprofen to bypass the racemic compound formation barrier inherent to the racemate. It serves as a reliable chiral precursor for developing highly soluble zwitterionic co-crystals (e.g., with L-proline) and ion-paired salts, streamlining pre-formulation workflows [1].

Selective COX-Pathway Pharmacological Assays

In in vitro cellular assays, (S)-flurbiprofen is selected to provide potent, sub-micromolar inhibition of COX-1 and COX-2. This ensures precise pathway isolation without triggering the off-target MRP4 inhibition or gamma-secretase modulation associated with the (R)-enantiomer [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
COX pathway inhibition studies
S-enantiomer COX inhibition context
COX-1/COX-2 selectivity endpoint review
Analgesic model response studies
Enantiomer-specific antinociceptive response
Prostaglandin-mediated pathway interpretation
GI tolerability model studies
Enantiomer-dependent ulcerogenicity profile
GI endpoint comparison across enantiomers
CNS distribution PK/PD modeling
Stereoselective CSF exposure parameter
CNS exposure model validation

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.099379685 Da

Monoisotopic Mass

226.099379685 Da

Heavy Atom Count

17

UNII

V55W126F9Y

Other CAS

6341-72-6

Wikipedia

(+/-)-2-(4-biphenyl)propionic acid

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